3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine-2,5-dione moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide
Uniqueness
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a pyrrolidine-2,5-dione moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17N3O2/c1-12-8-15-16(9-13(12)2)21(11-20-15)17-10-18(23)22(19(17)24)14-6-4-3-5-7-14/h3-9,11,17H,10H2,1-2H3 |
InChI Key |
HBKAPQOPQFMLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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